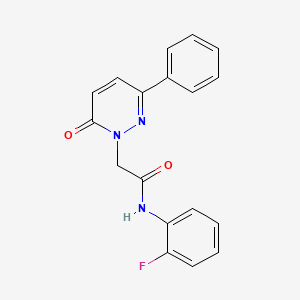

N-(2-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-14-8-4-5-9-16(14)20-17(23)12-22-18(24)11-10-15(21-22)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBZAVNLDUKFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

Fluorination: The fluorine atom can be introduced through nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride.

Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorine or phenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: As a probe to study biological processes and interactions at the molecular level.

Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Use in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine and phenyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide with structurally analogous compounds, focusing on substituent variations, molecular properties, and reported activities.

Table 1: Structural and Functional Comparison of Pyridazinone-Based Acetamides

Key Observations:

Substituent Effects on Bioactivity: The target compound’s 2-fluorophenyl group contrasts with halogen-rich analogs (e.g., 3,4,5-trifluorophenyl in ), which may enhance receptor binding through halogen bonding.

Synthetic Accessibility :

- Derivatives with bulky substituents (e.g., 3,4-dimethoxyphenyl in ) often require multi-step syntheses, while simpler analogs (e.g., pyridine-substituted ) may offer higher yields.

Pharmacological Potential: Compounds like 8a () and the PRMT5 inhibitor () highlight the role of pyridazinone-acetamide hybrids in targeting diverse biological pathways, though the target compound’s specific applications remain underexplored.

Structural Trends :

- Fluorine substitution is prevalent across analogs (e.g., ), likely due to its favorable effects on pharmacokinetics (e.g., metabolic stability, membrane permeability).

Biological Activity

N-(2-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridazine ring fused with an acetamide group and a fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 337.3 g/mol. The presence of the fluorine atom and specific substituents on the phenyl and pyridazine rings contribute to its distinct biological profile.

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of various cellular pathways. Key mechanisms include:

- Inflammation Modulation : The compound interacts with the NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome, which plays a crucial role in inflammatory responses. This interaction suggests potential efficacy against inflammatory diseases.

- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer properties, although further research is required to elucidate its mechanisms and therapeutic applications.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

- Cyclooxygenase Inhibition : A study evaluated the compound's inhibitory action on COX enzymes, which are pivotal in the inflammatory process. Results indicated that it could serve as a selective COX-2 inhibitor, potentially offering therapeutic benefits with reduced gastrointestinal side effects compared to traditional NSAIDs .

- Molecular Docking Studies : Molecular docking studies have been employed to understand the binding affinity and interactions of this compound with target proteins involved in inflammation and cancer progression. These studies provide insights into its mechanism of action and help identify structural modifications that could enhance its efficacy .

- Comparative Analysis : The compound's biological activity was compared with structurally similar compounds, highlighting its unique properties and potential advantages in therapeutic applications. For instance, compounds with similar pyridazine scaffolds have shown varied COX inhibition profiles, suggesting that specific structural features significantly influence biological activity .

Q & A

Q. How are combination therapies with this compound rationally designed for synergistic effects?

- Methodological Answer : Screen combinatorial libraries with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay synergy assays. Calculate combination indices (CI <1 indicates synergy). Mechanistic studies (e.g., RNA-seq) identify pathways co-targeted by the combination. Preclinical testing in xenograft models evaluates tumor growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.